![molecular formula C5H4N4 B13099584 Imidazo[1,5-a][1,3,5]triazine CAS No. 274-68-0](/img/structure/B13099584.png)
Imidazo[1,5-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a][1,3,5]triazine is a heterocyclic compound that features a fused ring system combining an imidazole ring and a triazine ring. This unique structure imparts the compound with significant chemical and biological properties, making it a valuable scaffold in medicinal chemistry and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazo[1,5-a][1,3,5]triazine can be synthesized through several methods. One common approach involves the annulation of 2-amino-1,3,5-triazines with ketones. This reaction is typically mediated by iodine, which facilitates the formation of the fused ring system . Another method involves the use of N-bromosuccinimide (NBS) to couple 2-amino-triazines with 1,3-dicarbonyl compounds, resulting in the formation of aroylimidazo[1,2-a][1,3,5]triazines .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a][1,3,5]triazine has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of imidazo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as focal adhesion kinase and dipeptidyl peptidase IV, leading to the modulation of cellular signaling pathways . The compound’s ability to bind to receptors and enzymes makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Another fused ring system with similar chemical properties but different biological activities.
Imidazo[1,2-b][1,3,5]triazine: A related compound with variations in the ring fusion pattern, leading to distinct reactivity and applications.
Uniqueness
Imidazo[1,5-a][1,3,5]triazine stands out due to its unique ring fusion, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a versatile scaffold in medicinal chemistry .
Eigenschaften
CAS-Nummer |
274-68-0 |
|---|---|
Molekularformel |
C5H4N4 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
imidazo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4N4/c1-5-8-2-7-4-9(5)3-6-1/h1-4H |
InChI-Schlüssel |
VRRRECCAQSEOFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CN=CN2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
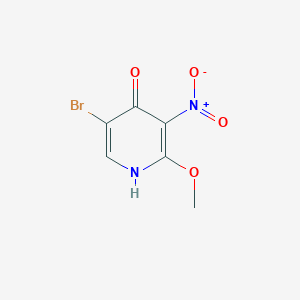
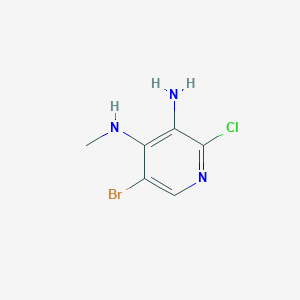
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)


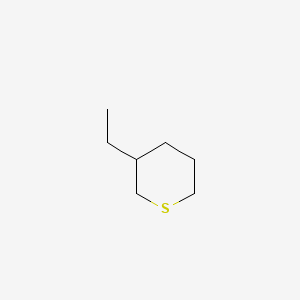
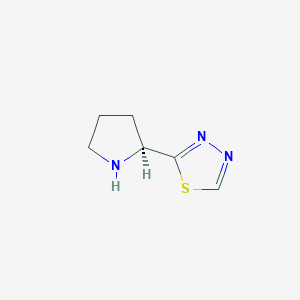

![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)

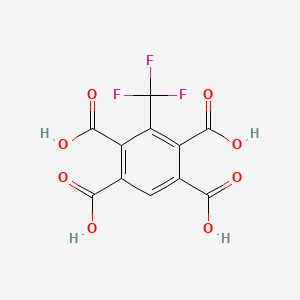
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
